3-(1H-Imidazol-1-yl)propanoic acid hydrochloride

説明

Fundamental Molecular Structure

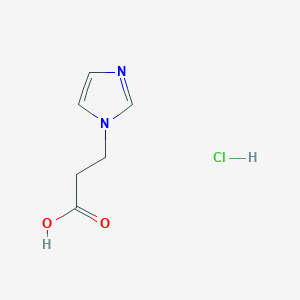

The molecular architecture of 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is characterized by a systematic arrangement of functional groups that define its chemical identity. The compound possesses the molecular formula C6H9ClN2O2 with a molecular weight of 176.6009 grams per mole. The structural framework consists of an imidazole ring connected to a propanoic acid moiety through a methylene bridge, with the addition of hydrochloric acid to form the salt. The free base form exhibits the molecular formula C6H8N2O2 with a corresponding molecular weight of 140.142 grams per mole. The Simplified Molecular Input Line Entry System representation of the free base is C1=CN(C=N1)CCC(=O)O, which clearly delineates the connectivity between the imidazole nitrogen atom and the propanoic acid chain.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-imidazol-1-ylpropanoic acid, reflecting the substitution pattern where the imidazole ring is attached at the 1-position to the third carbon of the propanoic acid chain. This structural arrangement creates a flexible linker between the heterocyclic system and the carboxylic acid functionality, allowing for diverse conformational possibilities in both solid-state and solution phases. The presence of the hydrochloride counterion significantly influences the overall molecular packing and intermolecular interactions, particularly through hydrogen bonding networks that stabilize the crystal lattice structure.

Crystallographic Parameters and Unit Cell Dimensions

Advanced crystallographic investigations utilizing single crystal X-ray diffraction techniques have provided detailed insights into the three-dimensional arrangement of this compound molecules in the solid state. The crystallization process typically involves careful control of solvent systems and temperature conditions to obtain high-quality single crystals suitable for diffraction studies. Modern X-ray diffractometers equipped with charge-coupled device detectors and molybdenum radiation sources operating at wavelengths of 0.71073 Ångströms have been employed to collect comprehensive diffraction data sets.

The crystallographic analysis reveals systematic intermolecular interactions that govern the packing arrangements within the crystal lattice. Hydrogen bonding patterns involving the carboxylic acid group, the imidazole nitrogen atoms, and the chloride counterion create a complex three-dimensional network that stabilizes the overall structure. These interactions are particularly important in determining the mechanical properties, thermal stability, and solubility characteristics of the crystalline material. The application of the Rietveld method for powder diffraction analysis has enabled quantitative phase analysis and structural refinement, providing accurate atomic coordinates and thermal parameters.

Data collection protocols typically involve measurement at reduced temperatures, commonly 173 Kelvin, using cryostream cooling systems to minimize thermal motion and improve diffraction quality. The resulting crystal structures demonstrate the influence of intermolecular forces on molecular conformation, with particular attention to the flexibility of the propanoic acid chain and its orientation relative to the imidazole ring plane. These structural features have important implications for understanding the compound's reactivity patterns and potential applications in supramolecular chemistry.

特性

IUPAC Name |

3-imidazol-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-6(10)1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTSCPQVRYTDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

N-Alkylation of Imidazole

The initial step involves the N-alkylation of imidazole with a suitable haloalkyl ester or haloacid derivative. Several haloesters have been used, including tert-butyl chloroacetate, benzyl chloroacetate, and methyl chloroacetate.

| Method | Alkylating Agent | Conditions | Notes | Yield |

|---|---|---|---|---|

| a | tert-butyl chloroacetate | Imidazole (2 equiv), KOH-K2CO3 base, reflux 10 h | Requires expensive catalysts (e.g., BBDE Cl), aqueous workup | ~50% (ester intermediate) |

| b | benzyl chloroacetate (generated in situ) | Reaction in organic solvent, debenzylation by Pd/C or acidic hydrolysis | Benzyl group removal step required | Not specified |

| c | methyl chloroacetate | Mixed solvents, hydrolysis to acid, then salt formation | Hydrolysis in aqueous media | Not specified |

These methods, however, often involve complicated alkylation procedures, use of aqueous media, and multiple solvent extraction steps.

Solvent-Free N-Alkylation Protocol

A more recent and environmentally friendly approach is the solvent-free N-alkylation of imidazole with tert-butyl chloroacetate in the presence of potassium carbonate as base. This method avoids the use of organic solvents during the alkylation step and simplifies the isolation of the ester intermediate.

- Imidazole and tert-butyl chloroacetate are mixed with K2CO3 at 0–5 °C, then heated to 60 °C and stirred for 4–6 hours.

- The reaction mixture is cooled, water is added, and the ester crystallizes out, allowing easy filtration and isolation.

- The ester is then hydrolyzed by heating in water, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Advantages of this method include:

Hydrolysis and Hydrochloride Salt Formation

The hydrolysis of the tert-butyl ester intermediate to the acid is typically achieved by heating in aqueous media. Subsequent treatment with hydrochloric acid converts the acid to its hydrochloride salt.

- Hydrolysis is performed by heating the ester in water until complete conversion.

- The acid is then treated with hydrochloric acid to form the hydrochloride salt.

- The product is isolated by filtration and drying.

This step can be combined with the solvent-free alkylation process for an efficient two-step synthesis.

Comparative Summary of Preparation Methods

| Feature | Traditional Methods (a, b, c) | Solvent-Free Method |

|---|---|---|

| Alkylation medium | Organic solvents, aqueous | Solvent-free |

| Base used | KOH-K2CO3, strong bases | K2CO3 |

| Catalyst | Expensive catalysts (BBDE Cl) | None |

| Isolation of intermediate | Extraction, evaporation, recrystallization | Direct filtration after water addition |

| Hydrolysis | Aqueous hydrolysis, sometimes acidic | Aqueous hydrolysis |

| Yield of ester intermediate | ~50% | ~66% |

| Purity | Variable, requires purification | High purity, low impurity (<0.5%) |

| Environmental impact | Higher (solvent use, waste) | Lower (green chemistry approach) |

Research Findings and Notes

- The solvent-free method provides a practical and scalable synthesis route for this compound with improved environmental profile and operational simplicity.

- The formation of di-acid impurities during alkylation is minimized by using potassium carbonate as a base and controlling reaction conditions.

- Earlier methods required multiple organic solvents and complex catalyst systems, which increase cost and environmental burden.

- The hydrochloride salt formation is straightforward and typically involves treatment with hydrochloric acid after hydrolysis.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation (solvent-free) | Imidazole (1 eq), tert-butyl chloroacetate (1 eq), K2CO3, 0–5 °C to 60 °C, 4–6 h | Imidazol-1-yl-acetic acid tert-butyl ester | 66 | Crystallized by water addition |

| Hydrolysis | Ester intermediate, heated in water | 3-(1H-Imidazol-1-yl)propanoic acid | Quantitative | Complete hydrolysis |

| Salt formation | Acid + HCl | This compound | 84 (overall) | Isolated as white crystalline solid |

化学反応の分析

3-(1H-Imidazol-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various reagents, leading to the formation of substituted imidazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

科学的研究の応用

Scientific Research Applications

1. Biochemical Studies

3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is primarily utilized in biochemical research due to its structural similarity to amino acids. It serves as a building block in the synthesis of peptides and proteins, facilitating studies on enzyme activity and protein interactions. Its imidazole ring contributes to its role in mimicking histidine, which is crucial for catalytic functions in enzymes.

2. Drug Development

This compound has been investigated for its potential as a drug candidate. Its ability to modulate biological pathways makes it a candidate for developing therapeutics targeting various diseases, including cancer and metabolic disorders. For instance, studies have shown that derivatives of imidazole compounds can exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth.

3. Neuropharmacology

In neuropharmacological research, this compound has been studied for its effects on neurotransmitter systems. It has been noted for its potential role as a modulator of glutamate receptors, which are vital in synaptic transmission and plasticity. This application is particularly relevant in understanding neurodegenerative diseases and developing neuroprotective agents.

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Anticancer Activity

Research published in Cancer Research demonstrated that derivatives of imidazole-based compounds, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest.

作用機序

The mechanism of action of 3-(1H-Imidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As an imidazole derivative, it can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .

類似化合物との比較

3-(1H-Imidazol-1-yl)propanoic Acid (Free Acid Form)

- CAS : 18999-45-6

- Molecular Formula : C₆H₈N₂O₂

- Molecular Weight : 140.13 g/mol

- Purity : ≥97%

- Key Differences :

- The absence of a hydrochloride group reduces molecular weight by ~36.47 g/mol.

- Higher purity (97% vs. 95% for the hydrochloride form) suggests differences in synthesis or stability .

- Likely differences in solubility: the free acid may exhibit lower aqueous solubility compared to the hydrochloride salt due to reduced ionic character.

(E)-3-(4-((1H-Imidazol-1-yl)methyl)phenyl)acrylic Acid Hydrochloride

2-(1H-Imidazol-1-yl)acetic Acid Hydrochloride

3-(1H-Imidazol-1-yl)propanenitrile

- Molecular Formula : C₆H₇N₃

- Molecular Weight : 121.14 g/mol

- Key Differences :

- Replacement of the carboxylic acid group with a nitrile alters electronic properties and reactivity (e.g., susceptibility to hydrolysis).

- Lacks ionic character, leading to distinct solubility profiles (e.g., higher organic solvent compatibility).

Structural and Functional Group Analysis

| Compound Name | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | Imidazole, propanoic acid, HCl | 176.60 | Ionic, moderate solubility in water |

| Free Acid Form | Imidazole, propanoic acid | 140.13 | Non-ionic, lower aqueous solubility |

| Phenylacrylic Acid Derivative | Imidazole, phenylacrylic acid, HCl | 276.71 | Aromatic, potential for π-π interactions |

| Acetic Acid Derivative | Imidazole, acetic acid, HCl | 162.58 | Compact structure, higher reactivity |

| Propanenitrile Derivative | Imidazole, nitrile | 121.14 | Hydrophobic, reactive nitrile group |

Physicochemical and Reactivity Comparisons

- Solubility : The hydrochloride salt form (target compound) exhibits higher aqueous solubility than its free acid or nitrile counterparts due to ionic interactions .

- Stability : The free acid (CAS: 18999-45-6) and hydrochloride salt (CAS: 96144-21-7) show similar thermal stability (mp 147–149°C for the free acid) , but the hydrochloride may degrade under prolonged moisture exposure.

- Reactivity :

生物活性

3-(1H-Imidazol-1-yl)propanoic acid hydrochloride is an imidazole derivative with significant biological activity, particularly in enzymatic processes and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

- Chemical Formula : C6H9ClN2O2

- CAS Number : 96144-21-7

- Molecular Structure : Contains an imidazole ring which is crucial for its biological interactions.

This compound is known for its role in enzyme catalysis and protein interactions. Its imidazole structure allows it to act as a nucleophile, participating in various biochemical reactions. Key properties include:

- Enzyme Interactions : It can serve as a substrate or inhibitor for enzymes such as histidine kinases and decarboxylases, influencing their catalytic activity through hydrogen bonding and coordination with metal ions in active sites.

- Gene Expression Modulation : The compound can interact with transcription factors, affecting the transcriptional activity of genes involved in cellular functions.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Binding : Binds to active sites of enzymes, modulating their function.

- Metal Ion Coordination : Forms complexes with metal ions, which can enhance or inhibit enzyme activity.

- Gene Regulation : Alters gene expression by interacting with regulatory proteins.

Temporal Effects

The stability and efficacy of this compound can vary over time due to environmental factors such as temperature and pH. Long-term exposure studies indicate adaptive changes in cellular functions, including altered enzyme activity and gene expression patterns.

Dosage Effects

The compound exhibits dose-dependent effects in animal models:

- Low Doses : May enhance enzyme activity and improve cellular functions.

- High Doses : Can lead to toxicity, causing oxidative stress and inflammation.

Metabolic Pathways

This compound is involved in various metabolic pathways:

- Oxidoreductases and Transferases : Influences metabolic flux and levels of metabolites.

- Metabolism : Undergoes oxidation, reduction, and conjugation reactions, with cofactors like NADH modulating its metabolic fate.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound. For instance:

| Compound | Activity | MIC (µmol/mL) |

|---|---|---|

| 5a | Anti-Candida against C. albicans | 0.0112 |

| 5g | Anti-Candida against C. tropicalis | 0.1876 |

These results suggest that derivatives of this compound may serve as effective treatments against resistant strains of Candida .

Case Studies

One study evaluated the compound's effects on Vero cells infected with HSV-1, demonstrating significant antiviral activity compared to control groups. The compound's ability to inhibit viral replication was attributed to its interaction with viral enzymes .

Q & A

Q. What are the recommended methods for synthesizing 3-(1H-imidazol-1-yl)propanoic acid hydrochloride?

The hydrochloride salt can be synthesized via acid-catalyzed hydrolysis of its ester precursor. For example, hydrolysis of ethyl 3-(1H-imidazol-1-yl)propanoate using aqueous HCl under reflux yields the carboxylic acid hydrochloride. Post-synthesis purification via recrystallization (e.g., ethanol/water systems) is critical to achieve >97% purity, as noted in commercial standards . Confirmation of structure and purity requires NMR, HPLC, or X-ray crystallography .

Q. How should researchers characterize the compound’s stability under experimental conditions?

Stability testing should include:

- Thermal stability : Determine melting point (mp 147–149°C for the free acid; adjust for hydrochloride salt) and monitor decomposition via thermogravimetric analysis (TGA) .

- Chemical stability : Avoid exposure to strong oxidizers, as imidazole derivatives may decompose into hazardous byproducts (e.g., NOx gases) under oxidative conditions .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hygroscopic degradation .

Q. What analytical techniques are suitable for resolving discrepancies in purity assessments?

Discrepancies may arise from residual solvents or byproducts. Use orthogonal methods:

- Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) for absolute purity .

- HPLC with UV/ELSD detection to identify impurities below 0.1% .

- Elemental analysis to verify stoichiometry (e.g., C, H, N content) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability?

Advanced strategies include:

- Retrosynthetic analysis : Identify key intermediates (e.g., imidazole-propanoate esters) and optimize reaction steps (e.g., catalytic alkylation of imidazole with β-propiolactone derivatives) .

- Flow chemistry : Enhance reaction control and scalability for high-throughput synthesis .

- Green chemistry : Replace hazardous solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures to reduce environmental impact .

Q. What are the challenges in studying the compound’s biological interactions, and how can they be addressed?

The imidazole moiety can act as a ligand for metal ions or participate in hydrogen bonding, complicating bioactivity assays. Mitigation strategies:

- Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify interactions with enzymes or receptors .

- Molecular docking : Predict binding modes using software like AutoDock, validated by mutagenesis studies .

- Buffer optimization : Adjust pH (imidazole’s pKa ~6.95) to minimize protonation effects on binding .

Q. How can contradictory data in pharmacological studies be resolved?

Contradictions often stem from impurity profiles or solvent effects. Solutions:

- Batch standardization : Ensure consistent purity (>97%) via QC protocols .

- Solvent controls : Test activity in multiple solvents (e.g., DMSO vs. saline) to identify solvent-specific artifacts .

- Dose-response validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm dose-dependent effects .

Q. What role does this compound play in designing enzyme inhibitors or prodrugs?

The carboxylic acid group enables conjugation with bioactive molecules (e.g., via amide coupling), while the imidazole ring facilitates metal coordination in enzyme active sites. Applications include:

- Protease inhibitors : Design transition-state analogs targeting catalytic residues (e.g., HIV-1 protease) .

- Prodrugs : Esterify the carboxylic acid for improved membrane permeability, with hydrolysis in vivo releasing the active form .

Methodological Recommendations

- Synthetic protocols : Reference established procedures for imidazole-propanoic acid derivatives .

- Analytical workflows : Combine NMR (1H/13C), FT-IR, and mass spectrometry for structural confirmation .

- Biological assays : Include positive/negative controls and validate findings with knockout models or competitive inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。